Superior Sonogashira Cross-Coupling Yields for 6-Ethynyl-2-methylimidazo[1,2-a]pyridine Synthesis
The synthesis of 6-ethynyl-2-methylimidazo[1,2-a]pyridine (compound 5a) via Sonogashira coupling and subsequent desilylation proceeds with excellent yields compared to other substitution patterns. Starting from 6-iodo-2-methylimidazo[1,2-a]pyridine (1f), coupling with trimethylsilylacetylene yields the protected intermediate (3l) in 83% yield. Subsequent deprotection with TBAF affords the terminal ethynyl product in 80-90% yield . In contrast, Sonogashira coupling at position 3 of imidazo[1,2-a]pyridines is often inefficient or requires specialized conditions, with some substrates yielding as low as 16% for certain derivatives .
| Evidence Dimension | Synthetic yield of ethynyl introduction via Sonogashira coupling |
|---|---|
| Target Compound Data | 83% (Sonogashira coupling yield for TMS-protected intermediate 3l); 80-90% (deprotection yield to terminal ethynyl compound 5a) |
| Comparator Or Baseline | 3-iodoimidazo[1,2-a]pyridine derivatives (e.g., compound 1d): 16-75% yield under various conditions; 6-iodo derivatives with other 2-substituents: 74-92% yield |
| Quantified Difference | Target compound (2-methyl) achieves comparable or superior yields to other 6-iodo derivatives (74-92%) and significantly outperforms 3-iodo derivatives (as low as 16%). |
| Conditions | Sonogashira coupling: 6-iodoimidazo[1,2-a]pyridine (1 mmol), alkyne (1.5 mmol), Pd(PPh3)4 (6 mol-%), CuI (10 mol-%), (i-Pr)2NH (12 mmol), THF (2 mL), r.t., 1 h. Deprotection: TBAF, THF, r.t. |
Why This Matters
For procurement, this data assures synthetic chemists that the 2-methyl-6-ethynyl scaffold can be accessed in high yield using robust, literature-validated protocols, minimizing material waste and optimization time compared to less reactive positional isomers.
